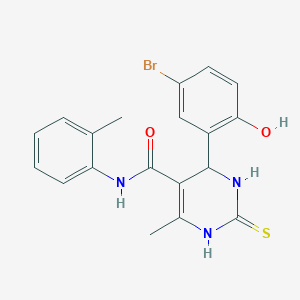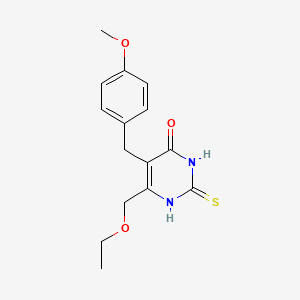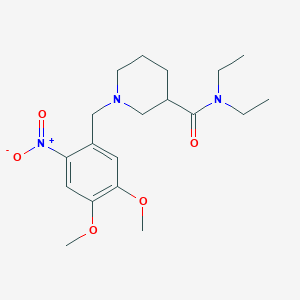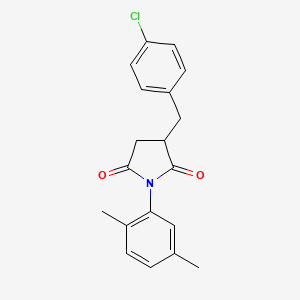![molecular formula C15H17BrN2O3 B5227015 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves its ability to interact with cellular components such as DNA and proteins. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. It has also been suggested that this compound can inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide are still being studied. However, research has shown that this compound can induce changes in cellular components such as DNA and proteins, leading to cell death in cancer cells. It has also been suggested that this compound can inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide in lab experiments is its potential as an anti-cancer and antimicrobial agent. This compound has shown promising results in various studies, indicating its potential as a treatment for cancer and bacterial infections. However, one of the limitations of using this compound in lab experiments is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in materials science, such as its use as a catalyst or in the synthesis of new materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for cancer and bacterial infections.
Synthesemethoden
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves the reaction of 3,4-dimethoxybenzaldehyde, vinyl acetate, and imidazole in the presence of a catalyst. The resulting product is then treated with hydrobromic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its antimicrobial properties, with research suggesting its potential as a treatment for bacterial infections.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(3-ethenylimidazol-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O3.BrH/c1-4-16-7-8-17(11-16)10-13(18)12-5-6-14(19-2)15(9-12)20-3;/h4-9,11H,1,10H2,2-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRKXZFLKMJKH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CN(C=C2)C=C)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)


![4-[(2-methylphenyl)thio]-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5226972.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B5226975.png)



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)

![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)